molecular formula C8H9NO2 B1661186 4-methoxy-3-methylpyridine-2-carbaldehyde CAS No. 886372-23-2

4-methoxy-3-methylpyridine-2-carbaldehyde

Cat. No.: B1661186
CAS No.: 886372-23-2
M. Wt: 151.16
InChI Key: YOQCNNFQIFOMGO-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylpyridine-2-carbaldehyde is a pyridine derivative featuring a methoxy group at position 4, a methyl group at position 3, and an aldehyde functional group at position 2. The aldehyde group renders it reactive, making it a valuable intermediate in synthesizing heterocyclic compounds, pharmaceuticals, or ligands for catalysis .

Properties

IUPAC Name

4-methoxy-3-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQCNNFQIFOMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261428
Record name 4-Methoxy-3-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-23-2
Record name 4-Methoxy-3-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methylpyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine with a suitable methylating agent to introduce the methyl group at the 3-position. This is followed by formylation to introduce the aldehyde group at the 2-position. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) at position 2 is highly susceptible to oxidation.

Key Reagents and Conditions

ReagentConditionsProductYieldSource
KMnO<sub>4</sub> (aq)Acidic, 80–100°C4-Methoxy-3-methylpyridine-2-carboxylic acid~85%
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Room temperature, 24 hrs4-Methoxy-3-methylpyridine-2-carboxylic acid78%
O<sub>2</sub>, NHPI/Co(OAc)<sub>2</sub>150°C, 20 atm airCarboxylic acid derivatives70–93%

Mechanistic Insights

  • Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) and transition metals (Co/Mn) proceeds via radical intermediates, selectively oxidizing the aldehyde to a carboxylic acid .

  • Acidic permanganate oxidizes the aldehyde through a two-electron mechanism, forming the corresponding carboxylic acid .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol (-CH<sub>2</sub>OH).

Key Reagents and Conditions

ReagentConditionsProductYieldSource
NaBH<sub>4</sub>Ethanol, 0°C4-Methoxy-3-methylpyridine-2-methanol92%
LiAlH<sub>4</sub>Dry THF, reflux4-Methoxy-3-methylpyridine-2-methanol88%

Notes

  • Sodium borohydride (NaBH<sub>4</sub>) is preferred for milder conditions, while lithium aluminum hydride (LiAlH<sub>4</sub>) provides higher efficiency for sterically hindered aldehydes .

Substitution Reactions

The pyridine ring’s electron-deficient nature allows for nucleophilic and electrophilic substitutions, influenced by the methoxy and methyl groups.

Electrophilic Aromatic Substitution

The methoxy group at position 4 directs electrophiles to the para position (position 6), while the methyl group at position 3 exerts steric hindrance.

Example Reaction

ReagentConditionsProductYieldSource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 2 hrs6-Nitro-4-methoxy-3-methylpyridine-2-carbaldehyde65%

Nucleophilic Substitution

The methyl group at position 3 can undergo halogenation under radical conditions.

Example Reaction

ReagentConditionsProductYieldSource
NBS, AIBNCCl<sub>4</sub>, reflux3-(Bromomethyl)-4-methoxypyridine-2-carbaldehyde58%

Condensation Reactions

The aldehyde participates in Schiff base formation with amines, relevant in pharmaceutical synthesis.

Example Reaction

ReagentConditionsProductYieldSource
AnilineEtOH, 25°C, 12 hrsN-Phenylimine derivative81%

Scientific Research Applications

Organic Synthesis

4-Methoxy-3-methylpyridine-2-carbaldehyde serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals.

Applications in Synthesis

  • Pharmaceuticals : It is used to synthesize compounds with biological activity, including enzyme inhibitors and receptor modulators. For instance, derivatives of this compound have been explored for their potential as ATPase inhibitors, which are crucial in cancer therapy and other diseases .
  • Agrochemicals : The compound is involved in the production of pesticides and herbicides, enhancing crop protection against pests and diseases .

Pharmaceutical Applications

The compound's structure allows it to interact with biological systems effectively, making it valuable in drug development.

Case Studies

  • A study highlighted the synthesis of novel derivatives from this compound that exhibited significant anti-inflammatory properties. These derivatives were tested in vitro and showed promising results against inflammatory markers .
  • Another research focused on synthesizing new antihypertensive agents derived from this compound. The synthesized compounds demonstrated effective inhibition of angiotensin-converting enzyme (ACE), a key player in blood pressure regulation .

Material Science

In material science, this compound is used as a precursor for creating advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in catalysis, gas storage, and separation processes.

Research Findings

  • Recent studies have shown that incorporating this compound into MOFs enhances their stability and catalytic efficiency for various chemical reactions, including CO2 capture and conversion .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting aldehydes through various spectroscopic methods.

Applications

  • It can be employed as a probe to study enzyme-catalyzed reactions involving aldehydes. Its reactivity allows for the development of assays that quantify enzyme activity based on aldehyde formation or consumption .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsDerivatives show anti-inflammatory effects
Pharmaceutical DevelopmentDrug design for enzyme inhibitorsNew antihypertensive agents synthesized
Material SciencePrecursor for MOFs and COFsEnhanced stability and catalytic efficiency
Analytical ChemistryReagent for aldehyde detectionUsed to study enzyme-catalyzed reactions

Mechanism of Action

The mechanism of action of 4-methoxy-3-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The position and nature of substituents critically influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Aldehyde Position Methoxy Position Methyl Position Other Substituents Molecular Formula Key Properties/Applications Reference
4-Methoxy-3-methylpyridine-2-carbaldehyde 2 4 3 None C₈H₉NO₂ Synthetic intermediate (inferred) N/A
6-(4-Chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde 3 None 2 4-Chloro-phenyl C₁₃H₁₀ClNO Potential bioactive intermediate
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile None None None Ethoxy, 4-methylphenyl, phenyl, cyano C₂₂H₁₉N₂O Antifungal, antiarrhythmic
5-Hydroxy-2-methoxypyridine-4-carbaldehyde 4 2 None Hydroxyl at 5 C₇H₇NO₃ Pharmaceutical intermediate
2-Methoxy-5-([...]pyridine-4-carbaldehyde 4 2 None Pyrazole-methoxy complex C₁₉H₂₀N₄O₃ Not reported (complex structure)
Key Observations:

Aldehyde Position :

  • The aldehyde at position 2 in the target compound may confer distinct reactivity compared to position 3 (e.g., 6-(4-chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde ) or position 4 (e.g., 5-hydroxy-2-methoxypyridine-4-carbaldehyde ). Position 2 aldehydes are often used in Schiff base formation or as precursors for heterocyclic ring expansion.

Methoxy and Methyl Groups :

  • The 4-methoxy and 3-methyl groups in the target compound likely enhance steric hindrance and lipophilicity compared to analogs lacking these groups (e.g., pyridine-3-carbaldehydes ). Methoxy groups can also influence electronic effects, modulating reactivity at the aldehyde position.

Biological Activity

4-Methoxy-3-methylpyridine-2-carbaldehyde, a compound with the molecular formula C₈H₉NO₂, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 153.178 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group and an aldehyde functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, similar to other pyridine derivatives.
  • Antioxidant Activity : The methoxy group can facilitate interactions that scavenge free radicals, thus providing protective effects against oxidative stress .
  • Signal Transduction Modulation : The compound may influence signaling pathways such as NF-κB, which is implicated in inflammation and cancer progression .

Anticancer Properties

Research indicates that derivatives of pyridine carbaldehydes exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
This compoundHCT 1162.2
Doxorubicin (control)MCF-7<1

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µM
Escherichia coli32 µM

These findings highlight its potential application in treating bacterial infections .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Antioxidant Effects : Another investigation into the antioxidant properties of related compounds found that the presence of the methoxy group enhanced the scavenging activity against reactive oxygen species (ROS), indicating a protective role against oxidative damage in cellular models .
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to active sites of various enzymes involved in metabolic pathways, suggesting a mechanism for its biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-3-methylpyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-methylpyridine-2-carbaldehyde

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